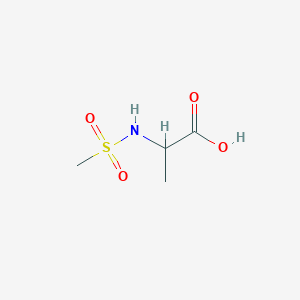
2-Methanesulfonamidopropanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-Methanesulfonamidopropanoic acid is C4H9NO4S . It has a molecular weight of 167.18 .Physical And Chemical Properties Analysis
2-Methanesulfonamidopropanoic acid is a solid at room temperature . It has a predicted melting point of 104.63° C and a predicted boiling point of 335.1° C at 760 mmHg . The predicted density is 1.4 g/cm3, and the refractive index is n20D 1.49 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers
- Application Summary: This research focused on the synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its block copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization .
- Methods of Application: The polymerization was catalyzed by a Cyclometalated Ruthenium (II) Complex . Nuclear magnetic resonance (RMN) and gel permeation chromatography (GPC) were used to confirm the diblock structure of the sulfonated copolymers .
- Results: The copolymers obtained are highly soluble in organic solvents and present good film-forming ability . The ion exchange capacity (IEC) of the copolymer membranes is reported. PAMPS-b-PHEMA presents the highest IEC value (3.35 mmol H+/g), but previous crosslinking of the membrane was necessary to prevent it from dissolving in aqueous solution .
2. Drug Loading and Controlled Release Studies
- Application Summary: This research involved the use of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid)@butyl methacrylate latex anchored into polyethylene glycol diacrylate-based hydrogel composite for drug loading and controlled release studies .
- Methods of Application: The hydrogel was prepared through multiple steps free radical polymerization . The fabricated hydrogel was used for the loading and controlled release of ciprofloxacin as a model drug at various experimental conditions .
- Results: An optimum drug concentration of 30 ppm at a loading efficiency of up to 660 mg/g for the hydrogel was obtained after 8 hours of adsorption . The drug demonstrated a sustained release at 37 °C and pH 7.4, at which 80% of the drug was released after 24 hours .
3. Synthesis of High-Molecular-Weight Polyglycolic Acid
- Application Summary: This research involved the synthesis of high-molecular-weight polyglycolic acid (PGA) using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The synthesis was achieved through ring-opening polymerization of glycolide . The synthesized PGA was used for various biomedical applications .
- Results: The synthesized PGA demonstrated high thermal and mechanical stability, making it suitable for various biomedical applications .
4. Sulfonic Acid Functionalized Cellulose-Derived Materials
- Application Summary: This research focused on the development of sulfonic acid functionalized cellulose-derived materials using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The functionalization was achieved through a series of chemical reactions . The functionalized materials were used in various applications such as medicine, catalysis, biofuel cells, and water/wastewater treatment .
- Results: The functionalized materials demonstrated desirable features such as biodegradability, renewability, biocompatibility, cost-effectiveness, simplicity of preparation, environmentally friendly nature, and widespread range of applications .
5. Synthesis of High-Molecular-Weight Polyglycolic Acid
- Application Summary: This research involved the synthesis of high-molecular-weight polyglycolic acid (PGA) using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The synthesis was achieved through ring-opening polymerization of glycolide . The synthesized PGA was used for various biomedical applications .
- Results: The synthesized PGA demonstrated high thermal and mechanical stability, making it suitable for various biomedical applications .
6. Sulfonic Acid Functionalized Cellulose-Derived Materials
- Application Summary: This research focused on the development of sulfonic acid functionalized cellulose-derived materials using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The functionalization was achieved through a series of chemical reactions . The functionalized materials were used in various applications such as medicine, catalysis, biofuel cells, and water/wastewater treatment .
- Results: The functionalized materials demonstrated desirable features such as biodegradability, renewability, biocompatibility, cost-effectiveness, simplicity of preparation, environmentally friendly nature, and widespread range of applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHKPMKSXBARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541015 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonamidopropanoic acid | |
CAS RN |
879123-60-1 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




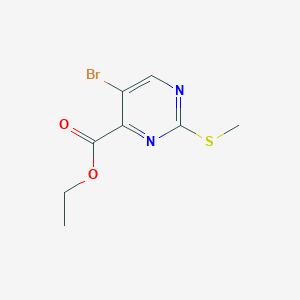


![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

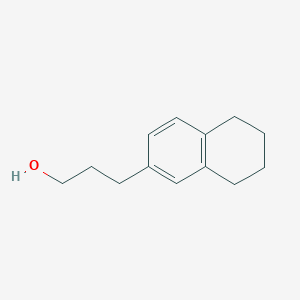

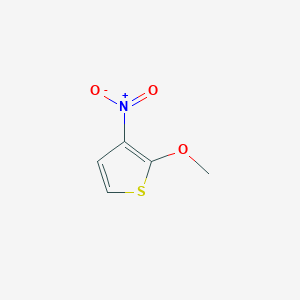
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
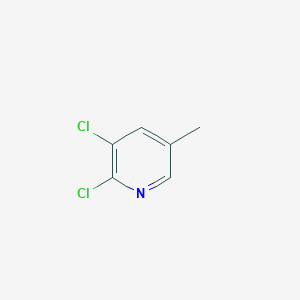
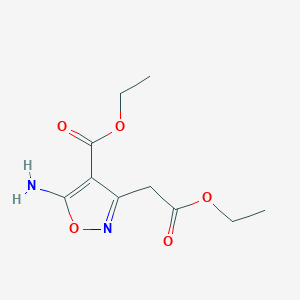
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
